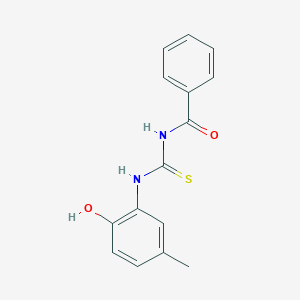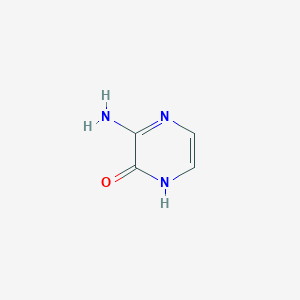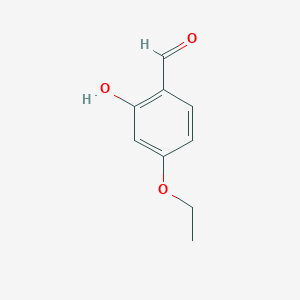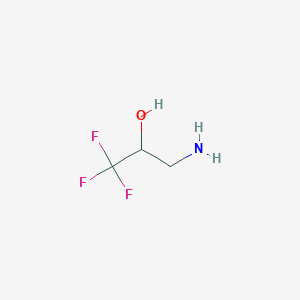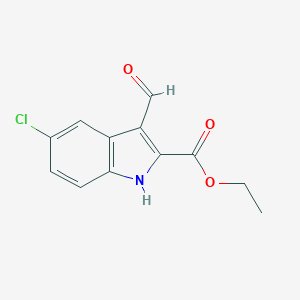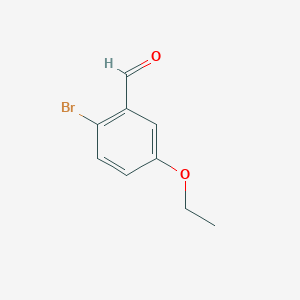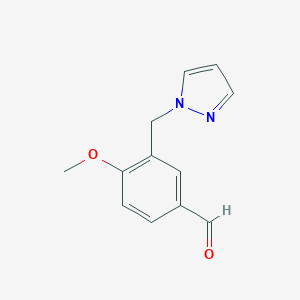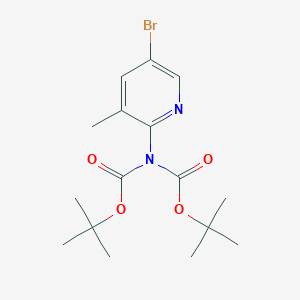
2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(N,N-BisBOC-amino)pyrimidine-5-boronic acid, pinacol ester” is a chemical compound extensively used in scientific research1. Its unique properties make it a valuable tool for developing novel materials and investigating various biological processes1.
Synthesis Analysis
This compound is likely a valuable building block for the synthesis of more complex molecules used in drug discovery or material science1. Pinacol esters are known protecting groups for boronic acids, allowing for their incorporation into various reactions while remaining stable1.
Molecular Structure Analysis
The molecular formula of this compound is C20H32BN3O61. The InChI and SMILES strings provide a textual representation of the compound’s structure1.
Chemical Reactions Analysis
Boronic acids, like the one present in this compound, are useful for creating new carbon-carbon bonds through Suzuki-Miyaura couplings, a fundamental reaction in organic chemistry1.
Physical And Chemical Properties Analysis
The molecular weight of this compound is 421.3 g/mol1. More in-depth information on the specific physical and chemical properties would likely be found in academic publications or patent filings, which may not be publicly available1.
Aplicaciones Científicas De Investigación
Synthesis of Pyridine Derivatives
Pyridine derivatives, such as those related to 2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine, are synthesized for their critical roles as intermediates in the production of bioactive compounds and materials. For example, amination of bromopyridines with diamines leads to bis(aminopyridines), which are useful in forming metal complexes with potential applications in catalysis and material science (Crust, Munslow, & Scott, 2005). Similarly, ferrocenyl bridged bisaminopyridines have been synthesized, demonstrating the importance of pyridine derivatives in creating compounds with unique structural and bonding characteristics (Karakuzu, Maisel, Irrgang, & Kempe, 2006).
Structural Elucidation and Material Properties
The structural elucidation of pyridine derivatives enhances our understanding of their potential applications. For instance, the crystal structure analysis of bis(2-amino-5-methylpyridinium) tetrachlorozincate reveals insights into the minimal tetrahedral distortion of ZnCl4^2− ion, which could influence the design of metal-organic frameworks and coordination compounds for various applications (Albrecht, Landee, & Turnbull, 2003). Furthermore, studies on compounds like 2-amino-6-bromopyridine highlight their significance as intermediates in pharmaceutical synthesis, showcasing the versatility of pyridine derivatives in creating a wide range of bioactive molecules (Liang, 2010).
Applications in Coordination Chemistry and Catalysis
Pyridine derivatives are pivotal in coordination chemistry and catalysis, forming complexes with metals that exhibit unique properties. The synthesis of mono-, bis-, and tris-tridentate ligands based on substituted bipyridine shows their utility in complexing with lanthanide(III) cations, which could be applied in luminescence, magnetic materials, and catalysis (Charbonnière, Weibel, & Ziessel, 2001). Another example includes the synthesis and structural elucidation of isophthalamide derivatives as potential receptors for chromate anions, emphasizing the role of pyridine-based ligands in environmental remediation and sensor technology (Kadir, Omar, Haris, & Ramli, 2019).
Safety And Hazards
This compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation1.
Direcciones Futuras
The pyrimidine core structure is present in many biologically active molecules, including nucleosides and pharmaceuticals1. Therefore, this compound and its derivatives have potential for medicinal chemistry and drug discovery1.
Please note that this information is based on a similar compound, and the exact details may vary for “2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine”. For a more accurate analysis, specific studies and papers on the exact compound would be needed.
Propiedades
IUPAC Name |
tert-butyl N-(5-bromo-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O4/c1-10-8-11(17)9-18-12(10)19(13(20)22-15(2,3)4)14(21)23-16(5,6)7/h8-9H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLXOZWDGQGERD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621874 |
Source


|
| Record name | Di-tert-butyl (5-bromo-3-methylpyridin-2-yl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N,N-BisBOC-amino)-5-bromo-3-methylpyridine | |
CAS RN |
497159-91-8 |
Source


|
| Record name | Di-tert-butyl (5-bromo-3-methylpyridin-2-yl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

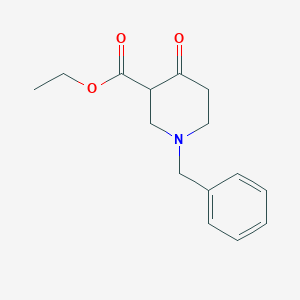
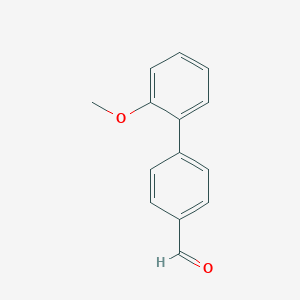
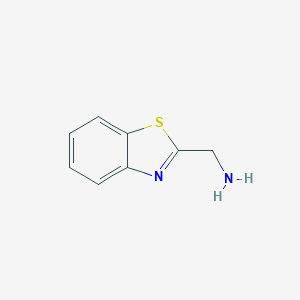
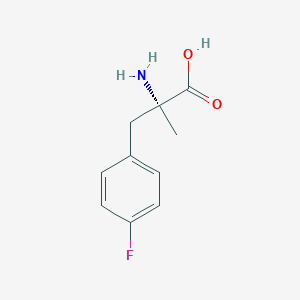
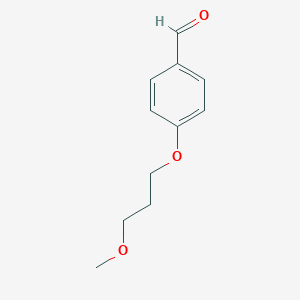
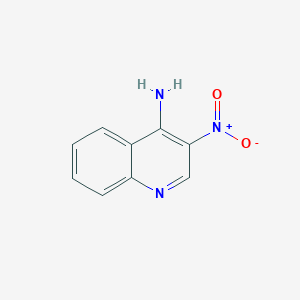
![N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine](/img/structure/B112621.png)
